tert-Butyl phenyl carbonate finds use in a technique called microemulsion electrokinetic chromatography (MEEKC) for log P determination []. This technique utilizes specialized capillary columns containing a microemulsion, a mixture of water, oil, and surfactant. The differing solubilities of the target compound and tert-Butyl phenyl carbonate in the microemulsion allow for their separation and subsequent quantification, enabling the calculation of log P.
tert-Butyl phenyl carbonate also serves as a reagent in the synthesis of 2-nitroindoles, a class of organic compounds with diverse applications in pharmaceuticals, materials science, and organic synthesis. The specific reaction involves the conversion of aniline derivatives into 2-nitroindoles via a palladium-catalyzed process [].
tert-Butyl phenyl carbonate is an organic compound with the molecular formula and a molecular weight of 194.2271 g/mol. It is classified as a carbonate ester, specifically an ester of carbonic acid and tert-butyl phenol. The compound is known for its stability and versatility in various
These reactions highlight its utility in organic synthesis and material science.
tert-Butyl phenyl carbonate can be synthesized through multiple methods:
These methods allow for the efficient production of tert-butyl phenyl carbonate in laboratory and industrial settings.
tert-Butyl phenyl carbonate has several applications across different fields:
Several compounds share structural similarities with tert-butyl phenyl carbonate. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Phenyl Carbonate | C8H8O3 | A simpler structure lacking the tert-butyl group; used similarly in organic synthesis. |
Ethyl Phenyl Carbonate | C11H14O2 | Similar reactivity but with ethoxy instead of tert-butoxy; used as a reagent. |
Methyl Phenyl Carbonate | C10H12O3 | Contains a methyl group; exhibits similar chemical properties but different solubility characteristics. |
The uniqueness of tert-butyl phenyl carbonate lies in its stability due to the bulky tert-butyl group, which can influence solubility and reactivity compared to these similar compounds.